![molecular formula C7H9N3O B596283 2-甲基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1220030-34-1](/img/structure/B596283.png)

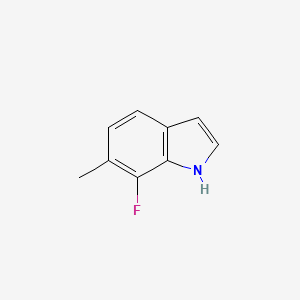

2-甲基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

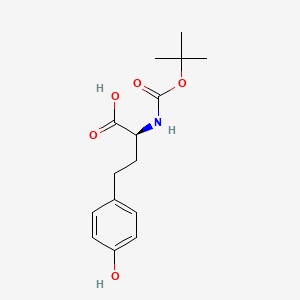

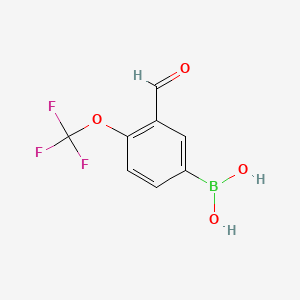

“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .Molecular Structure Analysis

The molecular structure of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .科学研究应用

在嘧啶合成中的混合催化剂

嘧啶衍生物的合成,包括类似于2-甲基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮的化合物,利用混合催化剂创建具有潜在药用应用的结构复杂分子。这些催化剂促进了嘧啶骨架的发展,对制药行业至关重要,因为它们具有生物可利用性和广泛的合成适用性。研究强调了在通过一锅多组分反应中创建嘧啶衍生物时采用有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂和绿色溶剂的重要性,展示了它们在开发先导分子中的重要作用 (Parmar, Vala, & Patel, 2023)。

抗炎活性

取代四氢嘧啶衍生物已被研究其体外抗炎活性,展示了嘧啶衍生物在设计抗炎治疗的先导化合物方面的潜力。合成过程涉及尿素和双(甲硫基)甲亚甲基丙二腈的反应,导致具有强体外抗炎性能的化合物。这项研究强调了进一步研究这些化合物的抗炎潜力的必要性 (Gondkar, Deshmukh, & Chaudhari, 2013)。

光学传感器和生物学意义

嘧啶衍生物还以其作为光学传感器以及在各种生物学和药用角色中的应用而闻名。这些衍生物形成配位和氢键的能力使它们适用于用作传感探针。本综述涵盖了各种基于嘧啶的光学传感器,突出了它们从2005年到2020年的最新进展和应用 (Jindal & Kaur, 2021)。

未来方向

The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.

属性

IUPAC Name |

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQURUYEKTZMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)